2-Chloro-4-pyridyl isopropyl ketone
Overview
Description
2-Chloro-4-pyridyl isopropyl ketone is an organic compound with the molecular formula C9H10ClNO It is a ketone derivative that features a pyridine ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridyl isopropyl ketone typically involves the chlorination of 4-pyridyl isopropyl ketone. One common method is the reaction of 4-pyridyl isopropyl ketone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-Pyridyl isopropyl ketone+SOCl2→2-Chloro-4-pyridyl isopropyl ketone+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-pyridyl isopropyl ketone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in an appropriate solvent like methanol or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyridyl ketones with various functional groups replacing the chlorine atom.
Reduction: 2-Chloro-4-pyridyl isopropyl alcohol.
Oxidation: 2-Chloro-4-pyridyl carboxylic acid.
Scientific Research Applications
2-Chloro-4-pyridyl isopropyl ketone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-pyridyl isopropyl ketone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine and ketone functionalities can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Pyridyl isopropyl ketone: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloro-4-pyridyl methyl ketone: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
2-Chloro-3-pyridyl isopropyl ketone: Chlorine substituent at the 3-position, leading to different reactivity and biological activity.
Uniqueness
2-Chloro-4-pyridyl isopropyl ketone is unique due to the specific positioning of the chlorine and isopropyl groups, which confer distinct reactivity and potential biological activity. The combination of these substituents allows for targeted modifications in synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-11-8(10)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVKTECOAYHELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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